Methyl 2-(methylsulfanyl)heptanoate
Description
Methyl 2-(methylsulfanyl)heptanoate is an organic ester characterized by a heptanoate backbone with a methylsulfanyl (–SMe) substituent at the second carbon position.
Properties
CAS No. |
61836-06-4 |
|---|---|
Molecular Formula |
C9H18O2S |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
methyl 2-methylsulfanylheptanoate |
InChI |
InChI=1S/C9H18O2S/c1-4-5-6-7-8(12-3)9(10)11-2/h8H,4-7H2,1-3H3 |
InChI Key |
LHLMBONWKBQZSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)OC)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(methylsulfanyl)heptanoate can be synthesized through esterification, where heptanoic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the same esterification reaction but on a larger scale, with precise control over temperature, pressure, and reactant concentrations to optimize production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(methylsulfanyl)heptanoate can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-(methylsulfanyl)heptanoate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of sulfur-containing esters on biological systems. It may serve as a model compound for understanding the metabolism and reactivity of similar esters in living organisms.
Industry: In the fragrance and flavor industry, this compound may be used to impart specific scents or flavors to products. Its pleasant odor makes it a valuable component in perfumes and flavoring agents .
Mechanism of Action
The mechanism of action of methyl 2-(methylsulfanyl)heptanoate involves its interaction with various molecular targets through its ester and methylsulfanyl functional groups. The ester group can undergo hydrolysis to release heptanoic acid and methanol, while the methylsulfanyl group can participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Structural Features and Functional Groups
Methyl 2-(methylsulfanyl)heptanoate can be compared to the following analogs:
Key Observations :
- The absence of aromatic systems in this compound distinguishes it from the nitro-aryl derivatives in and , which exhibit π-π interactions and intramolecular hydrogen bonding .
Physical and Chemical Properties
- Solubility: The aliphatic thioether in this compound likely enhances lipid solubility compared to aromatic analogs. Ethyl 2-acetylheptanoate, with a polar ketone, may exhibit higher polarity .
- Stability : Thioethers are generally less prone to oxidation than thiols but more reactive than ethers. In contrast, nitro groups (e.g., in ) confer thermal instability and explosive tendencies under certain conditions .
Research Findings and Methodological Insights
- Crystallography: Structural analogs (e.g., ) were analyzed using single-crystal X-ray diffraction, revealing torsional angles (e.g., C–S–C–C = 7.47–72.07°) and intermolecular interactions (N–H⋯N/S). Similar methods (e.g., SHELX software ) could elucidate this compound’s conformation .
- Spectroscopy: Infrared (IR) and nuclear magnetic resonance (NMR) data for related esters and thioethers suggest diagnostic peaks for –SMe (~700 cm⁻¹ in IR; δ 2.1–2.3 ppm for SCH₃ in ¹H NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
